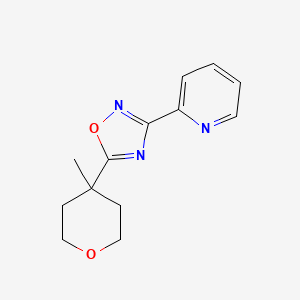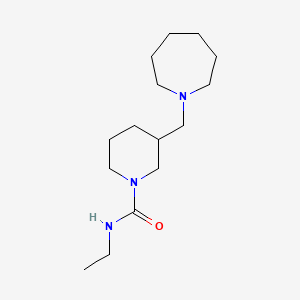
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol, also known as PTMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTMP is a beta-adrenergic receptor agonist, which means it can activate the beta-adrenergic receptors in the body.
作用机制
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol is a beta-adrenergic receptor agonist, which means it can activate the beta-adrenergic receptors in the body. Activation of these receptors can lead to various physiological effects, including bronchodilation, vasodilation, and increased heart rate. This compound has been shown to have a higher affinity for beta-2 adrenergic receptors, which are primarily located in the lungs and can cause bronchodilation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase cAMP levels, which can activate protein kinase A and lead to various downstream effects. This compound has also been shown to have bronchodilator effects in animal models, which can improve airway function. In addition, this compound has been shown to have vasodilator effects, which can improve blood flow and reduce blood pressure.
实验室实验的优点和局限性
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. It can be difficult to work with due to its low solubility in water, which can limit its use in certain experiments. In addition, this compound has not been extensively studied in humans, which can limit its potential applications in medicine.
未来方向
There are several future directions for 1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol research. One potential direction is to study its potential applications in treating respiratory diseases such as asthma. Another potential direction is to study its potential use as a vasodilator, which can improve blood flow and reduce blood pressure. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound. Finally, this compound's potential applications in agriculture and environmental science warrant further investigation.
合成方法
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol can be synthesized through a multistep process starting from 2-thiophenemethanol. The first step involves the formation of a tetrazole ring by reacting 2-aminopyridine with sodium azide. The resulting compound is then reacted with 2-chloroethanol to form the ether linkage. Finally, the thiophene ring is introduced by reacting the intermediate compound with 2-thiophenemethanol in the presence of a base.
科学研究应用
1-(5-Pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have bronchodilator effects, which makes it a potential treatment for respiratory diseases such as asthma. This compound has also been studied for its potential use as a vasodilator, which can improve blood flow and reduce blood pressure. In agriculture, this compound has been shown to have plant growth-promoting effects, which can improve crop yields. Finally, this compound has been studied for its potential use in environmental science as a biodegradable surfactant.
属性
IUPAC Name |
1-(5-pyridin-2-yltetrazol-1-yl)-3-(thiophen-2-ylmethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c20-11(9-21-10-12-4-3-7-22-12)8-19-14(16-17-18-19)13-5-1-2-6-15-13/h1-7,11,20H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNFKOXTFLWWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=NN2CC(COCC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Propyl-3-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7574235.png)
![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)
![[(E)-2-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl] 4-(dimethylamino)benzoate](/img/structure/B7574253.png)
![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)
![1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol](/img/structure/B7574266.png)
![[4-(2-Hydroxybutyl)piperazin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B7574271.png)

![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)
![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)

![3-pyrrolidin-1-yl-N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7574308.png)
![4-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7574327.png)

![4-[3-(Azepan-1-ylmethyl)piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7574353.png)